molecular formula C18H16N2O4 B12488567 5-benzyl-2,6-dihydroxy-3-(2-methoxyphenyl)pyrimidin-4(3H)-one

5-benzyl-2,6-dihydroxy-3-(2-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B12488567
M. Wt: 324.3 g/mol
InChI Key: QAOIEQGOLGCSHT-UHFFFAOYSA-N
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Description

5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile employed.

Scientific Research Applications

5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-6-hydroxy-1-(4-methoxyphenyl)-3H-pyrimidine-2,4-dione
  • 5-benzyl-6-hydroxy-1-(3-methoxyphenyl)-3H-pyrimidine-2,4-dione

Uniqueness

5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-benzyl-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H16N2O4/c1-24-15-10-6-5-9-14(15)20-17(22)13(16(21)19-18(20)23)11-12-7-3-2-4-8-12/h2-10,22H,11H2,1H3,(H,19,21,23)

InChI Key

QAOIEQGOLGCSHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C(=O)NC2=O)CC3=CC=CC=C3)O

Origin of Product

United States

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